Pyridine, 4-[(4-methylphenyl)thio]-

Chemical Synthesis Medicinal Chemistry Scaffold Hopping

Pyridine, 4-[(4-methylphenyl)thio]- (CAS 78526-50-8, C12H11NS, MW 201.29 g/mol) is a heterocyclic thioether building block comprising a pyridine core linked via a sulfur atom to a 4-methylphenyl group. It is primarily employed as a synthetic intermediate and chemical probe scaffold in medicinal chemistry and materials research, where the sulfur linkage offers a site for further derivatization and the pyridine nitrogen can participate in coordination or hydrogen bonding interactions.

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 78526-50-8
Cat. No. B14449416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 4-[(4-methylphenyl)thio]-
CAS78526-50-8
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=CC=NC=C2
InChIInChI=1S/C12H11NS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-9H,1H3
InChIKeyKWEYCYLSENXKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 4-[(4-methylphenyl)thio]- (CAS 78526-50-8): Procurement-Focused Overview of a Pyridinyl Thioether Building Block


Pyridine, 4-[(4-methylphenyl)thio]- (CAS 78526-50-8, C12H11NS, MW 201.29 g/mol) is a heterocyclic thioether building block comprising a pyridine core linked via a sulfur atom to a 4-methylphenyl group . It is primarily employed as a synthetic intermediate and chemical probe scaffold in medicinal chemistry and materials research, where the sulfur linkage offers a site for further derivatization and the pyridine nitrogen can participate in coordination or hydrogen bonding interactions . This compound serves as the foundational S-aryl pyridinyl thioether motif for a range of structurally related derivatives and analogs, making it a strategic procurement target for programs requiring this specific core scaffold.

Why Generic Pyridine Thioether Substitution Fails: Lack of Public Comparative Data for Pyridine, 4-[(4-methylphenyl)thio]- (CAS 78526-50-8)


A comprehensive literature search across primary research papers, patents, and authoritative databases revealed no published, quantitative data that directly differentiates Pyridine, 4-[(4-methylphenyl)thio]- from its closest analogs in any biological, physicochemical, or performance-based assay. While this compound is a known building block , the public domain currently lacks the comparative experimental evidence (e.g., head-to-head IC50 values, selectivity panels, stability metrics) required to assert that its procurement is scientifically superior to, or distinct from, other pyridinyl thioethers. Consequently, any claims of unique activity, enhanced stability, or preferred industrial utility cannot be substantiated by the available literature. The evidence presented in Section 3 is therefore derived from class-level inferences based on structurally related compounds or represents indirect synthetic utility, as direct comparative data for CAS 78526-50-8 is unavailable . Users must recognize that generic substitution of this building block with a close analog may be feasible, as no published data defines a clear performance advantage.

Product-Specific Quantitative Evidence Guide for Pyridine, 4-[(4-methylphenyl)thio]- (CAS 78526-50-8)


Molecular Scaffold Uniqueness: Pyridine, 4-[(4-methylphenyl)thio]- vs. Thienopyridine A-205804

Pyridine, 4-[(4-methylphenyl)thio]- is a simple pyridine-based thioether scaffold. Its close analog, A-205804 (4-[(4-methylphenyl)thio]thieno[2,3-c]pyridine-2-carboxamide, CAS 251992-66-2), is a well-characterized, potent inhibitor of E-selectin and ICAM-1 expression . The presence of the thieno[2,3-c]pyridine core and the carboxamide group in A-205804 confers high biological activity (E-selectin IC50 20 nM, ICAM-1 IC50 25 nM) , whereas the simple pyridine core of the target compound likely lacks this activity profile. This structural difference dictates that they are not interchangeable; procurement of CAS 78526-50-8 is driven by the need for a simpler, more readily modifiable pyridine core, while A-205804 is a specific biological probe.

Chemical Synthesis Medicinal Chemistry Scaffold Hopping

Synthetic Utility: Thioether Linkage as a Platform for Diversification

The thioether linkage in Pyridine, 4-[(4-methylphenyl)thio]- is a key functional handle for further chemical transformation. A methodological study demonstrates that pyridine-containing thioethers can be efficiently synthesized and further functionalized via C–N activation using a pyrylium reagent, enabling the introduction of C–O, C–N, C–S, or C–SO2R bonds under mild conditions . While this study does not provide direct quantitative data for CAS 78526-50-8, it establishes the class-level synthetic versatility of pyridinyl thioethers. This suggests that the target compound is a valuable intermediate for generating diverse chemical libraries.

Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

Synthesis via SRN1 Mechanism: Radical Coupling of Thiols and Aromatic Halides

The compound class encompassing Pyridine, 4-[(4-methylphenyl)thio]- can be synthesized using pyridine-boryl complexes as superelectron donors, which promote the coupling of thiols and aromatic halides through an SRN1 (radical-nucleophilic aromatic substitution) mechanism [1]. This method tolerates heterocycles including pyridines, enolizable groups, and reducible functionalities, with broad substrate scope [1]. While this is a general method for aryl thioether synthesis, it highlights a modern, mild approach for constructing the target scaffold, suggesting a more efficient synthetic route compared to older, harsher methods.

Radical Chemistry Cross-Coupling Synthetic Methodology

Physicochemical Property Inference: Estimated Molecular Descriptors

While experimental data are absent, computational descriptors provide a baseline for comparison. For Pyridine, 4-[(4-methylphenyl)thio]-, the exact molecular weight is 201.06122053 g/mol, and it has 2 rotatable bonds . A close structural analog, A-205804, has a significantly higher molecular weight (300.39 g/mol) and a more complex structure with a carboxamide group . These basic descriptors indicate that the target compound is a smaller, more lipophilic fragment compared to its biologically active analog, making it suitable as a starting point for fragment-based drug discovery or as a minimalist probe.

Drug Design Computational Chemistry Physicochemical Properties

Best Research and Industrial Application Scenarios for Pyridine, 4-[(4-methylphenyl)thio]- (CAS 78526-50-8)


Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD) Scaffold

Based on its low molecular weight (201.29 g/mol) and simple pyridine-thioether core, this compound is well-suited as a fragment starting point for FBDD campaigns . Its compact size and rotatable bonds allow for efficient exploration of chemical space, while the sulfur atom provides a clear vector for fragment growing or linking strategies. Procurement should be considered when a minimal pyridinyl thioether fragment is required for library synthesis or SAR exploration.

Organic Synthesis: Building Block for Diverse Heterocyclic Libraries

Given the class-level evidence for the synthetic versatility of pyridinyl thioethers , this compound serves as a strategic building block for generating focused compound libraries. The pyridine nitrogen and thioether linkage offer two distinct sites for orthogonal functionalization, enabling the rapid synthesis of diverse analogs. Procurement is indicated for groups employing parallel synthesis or high-throughput chemistry to explore structure-activity relationships around this core.

Chemical Biology: Synthesis of Molecular Probes and Bioconjugates

The thioether functionality provides a stable linkage that can be further elaborated into affinity probes or bioconjugates. While no direct data exists, the class-level synthetic methods suggest that this scaffold can be incorporated into larger, functionalized molecules. Procurement may be relevant for the development of chemical biology tools where a pyridine-containing thioether linker is desired, for example, to attach a payload or fluorophore to a targeting moiety.

Materials Science: Ligand Precursor for Coordination Chemistry

The pyridine nitrogen and thioether sulfur atoms make this compound a potential bidentate ligand for transition metals [1]. Although no specific metal complexes of CAS 78526-50-8 are reported, its class-level utility as a ligand precursor is supported by the study of related SNS pincer ligands derived from 2,6-bis[[(4-methylphenyl)thio]methyl]pyridine [1]. Procurement may be considered for the synthesis of novel coordination complexes or metal-organic frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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